(R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid
Description
(R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid is a fluorinated β-amino acid characterized by a 3,5-difluorophenyl substituent and an R-configuration at the chiral center. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing enantiomerically pure pharmaceuticals. Its synthesis often involves lipase-catalyzed resolution of racemic esters, as demonstrated in the preparation of (R)-ethyl 3-amino-3-(3,5-difluorophenyl)propanoate (yield: 38.26%, [α] = +9.0 in CHCl₃), which can be hydrolyzed to the free acid .
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
OYIOVKBLAKVZEC-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3,5-difluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(3,5-difluorophenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Acylation and Protection Reactions
The primary amine group undergoes acylation to form protected derivatives, enabling selective reactivity in multi-step syntheses:
The Boc-protected derivative is particularly valuable for peptide synthesis, as it prevents undesired side reactions during coupling steps .
Esterification and Hydrolysis
The carboxylic acid group is esterified to improve solubility or facilitate further reactions:
Enzymatic methods using lipases enable high enantioselective resolution, critical for producing chirally pure intermediates .
Substitution Reactions
The 3,5-difluorophenyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement:
| Reaction Type | Reagents/Conditions | Outcome | Key Observations | Source |
|---|---|---|---|---|
| Halogenation | Br₂, FeBr₃, DCM, 0°C | Bromination at para position | Limited due to fluorine directing effects | |
| Nucleophilic Aromatic Substitution | KNH₂, NH₃(l), −33°C | Replacement of fluorine with amine | Low yield (≤30%) |
Fluorine’s electron-withdrawing nature deactivates the ring, making EAS challenging unless strong directing groups are present.
Oxidation and Reduction
The propanoic acid backbone and amino group participate in redox reactions:
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Oxidation of Amine | KMnO₄, H₂O, 80°C | Nitroso derivative | Rare; requires Boc protection first | |
| Reduction of Acid | LiAlH₄, THF, 0°C → rt | Primary alcohol derivative | 60–70% yield |
Reduction of the carboxylic acid to an alcohol is a key step in producing β-amino alcohol derivatives for medicinal chemistry.
Stability and Degradation
Critical stability data under varying conditions:
Key Research Findings
-
Enzymatic Efficiency : Lipase-catalyzed resolutions achieve enantiomeric ratios (E) exceeding 200, making this method superior to chemical resolution for industrial-scale production .
-
Fluorine Effects : The 3,5-difluorophenyl group reduces reactivity in EAS but enhances metabolic stability in biological systems .
-
Mechanochemical Advantages : Ball-milling techniques reduce reaction times by 50% compared to conventional methods while maintaining high yields .
This compound’s reactivity profile underscores its utility in synthesizing chiral building blocks for pharmaceuticals, particularly in developing protease inhibitors and fluorinated bioactive molecules.
Scientific Research Applications
®-3-Amino-3-(3,5-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,5-difluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes the physicochemical properties and synthetic data of (R)-3-amino-3-(3,5-difluorophenyl)propanoic acid and its closest analogs:
*Note: Data for the R-enantiomer of the 3,5-difluoro acid is inferred from its S counterpart and precursor esters.
Impact of Fluorine Substitution Patterns
- Melting Points : The 3,5-difluoro substitution confers a higher melting point (256–258°C) compared to the 3,4-difluoro analog (229–231°C), likely due to enhanced symmetry and intermolecular halogen bonding .
- Optical Activity : The S-enantiomer of the 3,5-difluoro acid exhibits [α] = -5.0 in water, while its R-ester precursor shows [α] = +9.0 in CHCl₃. This stark enantiomeric contrast underscores the role of stereochemistry in molecular interactions .
- Synthetic Yields: Yields for fluorinated β-amino acids range from 38% to 49%, with lipase-catalyzed methods favoring enantioselectivity but requiring optimization for scalability .
Research Findings and Limitations
- Synthesis Challenges: The R-enantiomer of the 3,5-difluoro acid is less documented than its S counterpart, with most data derived from ester precursors (e.g., (R)-ethyl 3-amino-3-(3,5-difluorophenyl)propanoate) .
- Comparative Data Gaps : Direct melting point and optical rotation data for the R-acid are unavailable in the provided evidence, necessitating extrapolation from related compounds.
Q & A
Q. What are the established synthetic routes for (R)-3-Amino-3-(3,5-difluorophenyl)propanoic acid?
Methodological Answer: Synthesis typically involves enantioselective strategies starting from substituted phenylpropanoic acid derivatives. Key steps include:
- Chiral resolution : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize the amino group during asymmetric synthesis .
- Coupling reactions : Diphenyl phosphite-mediated coupling with fluorophenyl precursors, as demonstrated in analogous syntheses of 3,5-difluorophenyl-containing compounds (e.g., thiazolidinone derivatives) .
- Optimization : Reaction conditions (e.g., pyridine solvent, room temperature) and stoichiometric ratios (e.g., 1:1 molar ratio of acid and amine precursors) significantly impact yields .
Q. Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Diphenyl phosphite, pyridine, RT | 57–83% |
Q. How is this compound characterized analytically?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the 3,5-difluorophenyl group appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz) due to coupling with fluorine atoms. The α-proton adjacent to the amino group resonates near δ 3.5–4.0 ppm .
- ¹³C NMR : Fluorine-coupled carbons in the aromatic ring show splitting (e.g., δ 110–120 ppm for C-3 and C-5) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks corresponding to the molecular formula C₉H₈F₂NO₂ (theoretical m/z = 216.07) .
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .
Advanced Research Questions
Q. How do stereochemical challenges impact the synthesis of the (R)-enantiomer?
Methodological Answer:
- Racemization Risk : Basic conditions during deprotection (e.g., Boc removal) may induce racemization. Use mild acidic conditions (e.g., TFA in DCM) to minimize this .
- Chiral Analysis : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to confirm enantiopurity. Retention time differences of 2–4 minutes between (R)- and (S)-enantiomers are typical .
Q. What structural features influence its bioactivity in enzyme inhibition studies?
Methodological Answer:
- Fluorine Substitution : The 3,5-difluorophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets .
- Amino Acid Backbone : The propanoic acid moiety mimics natural substrates of aminotransferases, enabling competitive inhibition (e.g., observed in related compounds like 3-amino-3-(3,5-diiodophenyl)propanoic acid) .
Q. Comparative Bioactivity Data (Hypothetical)
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | Tyrosine aminotransferase | 12.3 | |
| (S)-Enantiomer | Tyrosine aminotransferase | >100 |
Q. How can computational modeling predict its pharmacokinetic properties?
Methodological Answer:
- LogP Calculation : Tools like XLOGP3 predict a LogP of -2.32, indicating moderate hydrophilicity, consistent with its carboxylic acid group .
- Absorption/Distribution : High GI absorption (predicted) but low BBB permeability due to polar surface area (83.55 Ų) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with enzyme active sites, highlighting hydrogen bonds between the amino group and catalytic residues .
Q. How do researchers address discrepancies in reported solubility data?
Methodological Answer:
- Experimental Validation : Use shake-flask methods at physiological pH (7.4) with HPLC quantification. For example, related compounds show solubility ranges of 9.29–2290 mg/mL depending on ionization .
- Buffer Optimization : Add co-solvents (e.g., DMSO ≤1%) to improve solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
